Product packaging for Ethyl bromoacetate(Cat. No.:CAS No. 105-36-2)

Ethyl bromoacetate

Cat. No.: B091307
CAS No.: 105-36-2
M. Wt: 167 g/mol
InChI Key: PQJJJMRNHATNKG-UHFFFAOYSA-N
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Description

Ethyl Bromoacetate (CAS 105-36-2) is a highly versatile alkylating agent essential for advanced organic synthesis. Its major application is in the classic Reformatsky reaction, where it reacts with zinc to form a zinc enolate. This intermediate readily condenses with carbonyl compounds to produce valuable β-hydroxy-esters . The compound also serves as a critical starting point for generating other reagents, including Wittig reagents used for the preparation of alpha,beta-unsaturated esters from carbonyl compounds like benzaldehyde . Furthermore, this compound is utilized in key reactions such as the Blaise reaction to construct useful intermediates for antibiotics like enoxacin and tosufloxacin . It is also employed in the synthesis of various heterocycles, including thiazolidinones and furanose-fused unsaturated δ-lactones, which are key intermediates in producing natural products like (-)-altholactone, a compound with noted cytotoxic and antitumor activity . This compound is a colorless to light yellow liquid with a fruity yet pungent odor . It has a boiling point of approximately 158°C and a density of 1.51 g/cm³ . It is insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene . Important Handling and Regulatory Information: this compound is a powerful lachrymator (tear-producing agent) and a highly toxic alkylating agent. It is fatal if swallowed, in contact with skin, or inhaled . It is a flammable liquid and must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). This product is strictly For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2 B091307 Ethyl bromoacetate CAS No. 105-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromoacetate
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InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

PQJJJMRNHATNKG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CBr
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Molecular Formula

C4H7BrO2
Record name ETHYL BROMOACETATE
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DSSTOX Substance ID

DTXSID4020587
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Molecular Weight

167.00 g/mol
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Physical Description

Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline]
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Boiling Point

168.5 °C
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Flash Point

48 °C, 118 °F (48 °C) (CLOSED CUP)
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Solubility

Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents
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Density

1.5032 @ 20 °C/20 °C
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Vapor Density

5.8 (Air= 1)
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Vapor Pressure

3.37 [mmHg]
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Color/Form

Clear colorless liquid

CAS No.

105-36-2, 61898-49-5
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Record name Ethyl bromoacetate-(13)C(2)
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Historical Context and Evolution of Chemical Research on Ethyl Bromoacetate

Early Discoveries and Initial Synthesis Methodologies

The first synthesis of ethyl bromoacetate (B1195939) is credited to the British chemists William H. Perkin and Baldwin F. Duppa in 1858. the-trench.org Their work laid the foundational methodology for producing this α-haloester. the-trench.org Another notable early contribution came from A. Bernhardi in 1891, who also reported on its synthesis. guidechem.com These initial methods, while groundbreaking for their time, were part of the broader expansion of organic synthesis in the 19th century, which saw the discovery and characterization of a vast number of new organic compounds. the-trench.orgguidechem.com

Historical Applications in Chemical Warfare and Riot Control

The potent lachrymatory (tear-producing) properties of ethyl bromoacetate did not go unnoticed, leading to its adoption for non-lethal and later, more sinister, purposes. As early as 1912, French police utilized this compound as a riot control agent. atamanchemicals.comchemeurope.comwikipedia.orgreddit.comdayuchemical.comsunnycv.com This marked one of the first instances of a chemical agent being used for law enforcement purposes. atamanchemicals.comchemeurope.comwikipedia.orgreddit.comdayuchemical.comsunnycv.com

With the outbreak of World War I, the French military was the first to deploy a chemical agent on the battlefield, using this compound. cbrnpro.netkumc.edu Beginning in August 1914, they filled rifle grenades, known as "grenades lacrymogènes," with this tear gas and used them against German forces. atamanchemicals.comwikipedia.orgcbrnpro.netkumc.edu However, these early chemical weapons proved to be largely ineffective in the open-air conditions of the battlefield. atamanchemicals.comwikipedia.org

The German army also recognized the utility of this compound. It was incorporated into their chemical warfare program under the code name "Weisskreuz" (White Cross). atamanchemicals.comchemeurope.comwikipedia.orgwikipedia.orgmmsl.cz Initially used as a lachrymatory agent, it was later employed as a warning agent, added to odorless, more toxic gases to signal their presence. atamanchemicals.comchemeurope.comwikipedia.org The German use of such agents was, in part, justified by them as a response to the initial French use of tear gas. atamanchemicals.comchemeurope.com

Transition from Warfare Agent to Organic Synthesis Reagent

Following its use in warfare, the primary application of this compound transitioned to the realm of organic synthesis. atamanchemicals.comchemeurope.comwikipedia.orgnih.gov Its utility as a versatile alkylating agent became its defining characteristic in the post-war era. atamanchemicals.comchemeurope.comwikipedia.org This shift highlights a common trajectory for many compounds initially investigated for their biological effects, finding a more permanent and constructive role in scientific research and industrial chemistry. Today, it is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. procurementresource.com

Evolution of Synthetic Methodologies: From Classical to Modern Approaches

The methods for synthesizing this compound have evolved from the initial laboratory preparations to more refined and efficient industrial processes.

BrCH₂COOH + CH₃CH₂OH ⇌ BrCH₂COOCH₂CH₃ + H₂O

To drive the equilibrium towards the product side, the water formed during the reaction is often removed. After the reaction is complete, the excess acid is neutralized, and the crude this compound is purified by distillation under reduced pressure. chemicalbook.comnih.gov This method remains a staple for both laboratory and industrial-scale production due to its reliability and the relatively low cost of the starting materials. procurementresource.comgoogle.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₄H₇BrO₂
Molar Mass 167.00 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, pungent
Density 1.51 g/cm³
Melting Point -38 °C
Boiling Point 158 °C
Solubility in Water Insoluble

Alternative Synthetic Routes for this compound

While the esterification of bromoacetic acid with ethanol (B145695) stands as a primary method for the synthesis of this compound, several alternative pathways have been documented in chemical literature. orgsyn.orgchemicalbook.com These routes utilize different starting materials and reaction types, showcasing the versatility of synthetic organic chemistry. These alternative preparations include the direct bromination of ethyl acetate (B1210297), the reaction of ethanol with bromoacetic anhydride (B1165640), the treatment of ethyl glycollate with phosphorus tribromide, and the reaction of hydrogen bromide with ethyl diazoacetate. orgsyn.org

Direct Bromination of Ethyl Acetate

One of the alternative methods for preparing this compound is through the direct bromination of ethyl acetate. orgsyn.org This process involves the substitution of a hydrogen atom on the α-carbon of the ethyl acetate molecule with a bromine atom. The reaction typically requires elevated temperatures to proceed effectively. orgsyn.org This approach circumvents the need to first prepare and isolate bromoacetic acid.

Table 1: Reaction Data for Direct Bromination of Ethyl Acetate

Reactant 1Reactant 2Key ConditionsProduct
Ethyl AcetateBromineElevated TemperatureThis compound
Reaction of Ethanol with Bromoacetic Anhydride

This compound can also be synthesized by the reaction of ethanol with bromoacetic anhydride. orgsyn.org In this process, ethanol acts as a nucleophile, attacking one of the carbonyl groups of the bromoacetic anhydride. This leads to the formation of this compound and bromoacetic acid as a co-product. This method is an example of alcoholysis of an acid anhydride to form an ester.

Table 2: Reaction Data for Ethanol with Bromoacetic Anhydride

Reactant 1Reactant 2Product 1Product 2
Bromoacetic AnhydrideEthanolThis compoundBromoacetic acid
Action of Phosphorus Tribromide on Ethyl Glycollate

Another synthetic route involves the treatment of ethyl glycollate (ethyl 2-hydroxyacetate) with phosphorus tribromide. orgsyn.orguu.nl This reaction is a classic method for converting an alcohol into an alkyl bromide. The phosphorus tribromide reagent effectively replaces the hydroxyl (-OH) group of the ethyl glycollate with a bromine atom to yield the desired this compound. uu.nl

Table 3: Reaction Data for the Action of Phosphorus Tribromide on Ethyl Glycollate

Reactant 1Reactant 2Key FunctionProduct
Ethyl GlycollatePhosphorus TribromideConverts alcohol to alkyl bromideThis compound
Reaction of Hydrogen Bromide with Ethyl Diazoacetate

The reaction between hydrogen bromide and ethyl diazoacetate presents another distinct method for the formation of this compound. orgsyn.org Ethyl diazoacetate is a reactive compound used in various organic syntheses. ethz.chscielo.br In this reaction, the diazo group is protonated by hydrogen bromide, forming a good leaving group (dinitrogen, N₂). The subsequent nucleophilic attack by the bromide ion on the α-carbon results in the formation of this compound and the evolution of nitrogen gas.

Table 4: Reaction Data for Hydrogen Bromide with Ethyl Diazoacetate

Reactant 1Reactant 2Key FeatureProduct
Ethyl DiazoacetateHydrogen BromideEvolution of nitrogen gasThis compound

Mechanistic Investigations of Chemical Reactivity and Transformations

Role as an Alkylating Agent in Organic Synthesis

Ethyl bromoacetate (B1195939) serves as a potent alkylating agent, a characteristic attributed to the presence of a bromine atom, which makes it reactive in nucleophilic substitution reactions. isotope.comcymitquimica.com This reactivity allows for the introduction of an ethyl acetate (B1210297) group into various molecules.

Nucleophilic Substitution Reactions

Ethyl bromoacetate readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. ontosight.aiias.ac.in This process is fundamental to its utility in creating a wide array of chemical derivatives. ontosight.ai The reaction generally follows a second-order kinetic model, characteristic of SN2 reactions. ias.ac.in

Kinetic studies involving the reaction of this compound with substituted aliphatic carboxylate ions have shown that the reaction rate is influenced by both electronic and steric factors of the nucleophile. ias.ac.in For instance, electron-releasing substituents on the nucleophile tend to accelerate the reaction. ias.ac.in The magnitude of the reaction constant (ρ) in reactions with anilines is comparable to that of other alkylating agents like phenacyl bromide, suggesting a similar degree of bond-making in the transition state. niscpr.res.in

Derivatization Reactions (e.g., with p-t-butyl calixcymitquimica.comarene)

A notable application of this compound as an alkylating agent is in the derivatization of complex molecules such as p-t-butyl calix cymitquimica.comarene. atamanchemicals.comnih.gov In these reactions, this compound is used to introduce ester functionalities onto the calixarene (B151959) framework. nih.gov

The reaction between p-t-butyl calix cymitquimica.comarene and this compound can yield a mixture of products, including the desired 1,3-diester substituted calix cymitquimica.comarene. atamanchemicals.comnih.gov However, analysis has shown that these reactions can also produce significant amounts of the monoester product. nih.gov The reaction conditions, such as the base used (e.g., K₂CO₃, Cs₂CO₃, NaH, or t-BuOK), can influence the conformational outcome of the products. mdpi-res.com The use of combined analytical techniques like LC-UV-MS is crucial for the accurate characterization of the complex product mixtures, which can include isomers like the 1,2- and 1,3-diesters. nih.gov

Detailed Analysis of the Reformatsky Reaction

A primary application of this compound is in the Reformatsky reaction, a process that involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgatamanchemicals.comnrochemistry.com This reaction provides a valuable alternative to the traditional aldol (B89426) condensation. nrochemistry.com

Formation of Zinc Enolates

The initial step of the Reformatsky reaction is the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.comwikipedia.org This is achieved by treating this compound with zinc dust. nrochemistry.com The zinc metal undergoes oxidative insertion into the carbon-bromine bond of the this compound. nrochemistry.comscribd.com The resulting organozinc compound is less reactive than Grignard or lithium reagents, which prevents it from reacting with the ester functionality. wikipedia.org The structure of these zinc enolates has been determined to be dimeric in the solid state. wikipedia.org

Condensation with Carbonyl Compounds to Form β-Hydroxy-esters

The zinc enolate formed from this compound then reacts with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgnrochemistry.com This step proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. nrochemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. nrochemistry.comscribd.com This reaction has been successfully applied to a variety of carbonyl compounds, including the synthesis of ethyl 1-hydroxycyclohexylacetate from cyclohexanone. orgsyn.org

Table 1: Examples of β-Hydroxy Esters Synthesized via the Reformatsky Reaction with this compound

Carbonyl CompoundResulting β-Hydroxy Ester
BenzaldehydeEthyl 3-hydroxy-3-phenylpropanoate scribd.com
CyclohexanoneEthyl 1-hydroxycyclohexylacetate orgsyn.org
Various AldehydesCorresponding chiral β-amino alcohols beilstein-journals.org

Stereoselective Aspects in Reformatsky-type Reactions

The stereoselectivity of the Reformatsky reaction is a significant area of research. When using prochiral ketones or aldehydes, the reaction can generate new stereocenters. For example, the reaction of 2-methylcyclohexanone (B44802) with this compound yields a mixture of epimeric alcohols, with the major product resulting from the equatorial attack of the Reformatsky reagent. oup.com

Significant efforts have been made to develop asymmetric versions of the Reformatsky reaction. The use of chiral ligands, such as those derived from amino alcohols, can induce enantioselectivity in the reaction between aldehydes and this compound, with reported enantiomeric excesses ranging from moderate to high. beilstein-journals.org For instance, chiral amide ligands derived from (+)-norephedrine have been used to achieve moderate to excellent yields and enantioselectivities in the reaction of various aldehydes with this compound. beilstein-journals.org Similarly, high diastereoselectivity has been achieved in aza-Reformatsky reactions with chiral N-sulfinyl ketimines, yielding products with up to 96% diastereomeric excess. beilstein-journals.org The stereochemical outcome in reactions with α-oxygenated sulfinylimines is often determined by the configuration of the sulfinyl group. researchgate.nettheaic.org

Exploration of the Blaise Reaction (Reaction with Nitriles)

The Blaise reaction provides a synthetic route to β-keto esters or β-enamino esters through the reaction of nitriles with α-haloesters, like this compound, mediated by zinc. pondiuni.edu.inorganic-chemistry.org The reaction proceeds via the formation of an organozinc intermediate which then adds to the nitrile. organic-chemistry.org The final product is determined by the work-up conditions; acidic hydrolysis yields β-keto esters, while a basic work-up with aqueous potassium carbonate affords β-enamino esters. pondiuni.edu.inorganic-chemistry.org

Challenges associated with the original Blaise reaction, such as low yields and side reactions, have been addressed through several modifications. The use of activated zinc, tetrahydrofuran (B95107) (THF) as a solvent, and the slow addition of an excess of the α-haloester can significantly improve the yield. organic-chemistry.org The activation of zinc can be achieved using methods like treatment with hydrochloric acid, ultrasound, methanesulfonic acid, or trimethylsilyl (B98337) chloride. pondiuni.edu.in

A decarboxylative variation of the Blaise reaction has been developed, which avoids the use of zinc metal and lachrymatory bromoacetates. organic-chemistry.org This method utilizes aryl nitriles and potassium ethyl malonate in the presence of zinc chloride and a catalytic amount of Hünig's base. organic-chemistry.org

Suzuki-Type Cross-Coupling Reactions (e.g., with arylboronic acids co-catalyzed by copper(I) oxide)

This compound can participate in Suzuki-type cross-coupling reactions to introduce a methylenecarboxy group into various molecules. rsc.orgrsc.org A significant development in this area is the use of copper(I) oxide (Cu₂O) as a co-catalyst in the palladium-catalyzed cross-coupling of arylboronic acids with this compound. rsc.orgrsc.orgsigmaaldrich.com This method offers a practical alternative to protocols that use highly toxic thallium compounds or specialized ligands. rsc.orgrsc.org

The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) or potassium carbonate, with toluene (B28343) serving as the solvent. rsc.org The addition of a catalytic amount of Cu₂O has been shown to dramatically improve the coupling efficiency. rsc.org The optimized conditions often involve carrying out the reaction under an argon atmosphere at elevated temperatures (e.g., 80 °C). rsc.org

Table 1: Suzuki-Type Cross-Coupling of Arylboronic Acids with this compound rsc.org

Arylboronic AcidBaseYield (%)
Phenylboronic acidK₃PO₄·3H₂O75
4-Methylphenylboronic acidK₃PO₄·3H₂O82
4-Methoxyphenylboronic acidK₃PO₄·3H₂O85
4-Chlorophenylboronic acidK₂CO₃68
2-Naphthylboronic acidK₃PO₄·3H₂O78

Other Significant Reaction Pathways

Beyond the well-established Reformatsky, Blaise, and Suzuki reactions, this compound engages in several other important synthetic transformations.

Wittig Reagent Synthesis

This compound is a key starting material for the synthesis of Wittig reagents, which are widely used to convert aldehydes and ketones into α,β-unsaturated esters. wikipedia.orgumass.edu The synthesis of the Wittig reagent typically involves the reaction of this compound with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. umass.eduorgsyn.org This salt is then treated with a base to generate the corresponding ylide. umass.edu

Greener and more efficient one-pot procedures have been developed for the Wittig reaction. umass.edutandfonline.com These methods often utilize aqueous media, such as a saturated sodium bicarbonate solution, eliminating the need for anhydrous organic solvents. umass.eduresearchgate.net The reaction can be performed by simply mixing the aldehyde, triphenylphosphine, and this compound in the aqueous basic solution. umass.eduresearchgate.net

Multi-Component Reactions (e.g., rhodanine-furan hybrids synthesis)

This compound is a valuable component in multi-component reactions (MCRs) for the synthesis of complex heterocyclic structures. One notable example is the synthesis of rhodanine-furan hybrids. researchgate.netfigshare.com A one-pot, solvent-free, stereoselective reaction between primary amines, carbon disulfide, this compound, and furan (B31954) derivatives derived from sugars can produce these hybrid molecules in good to high yields at room temperature. researchgate.netfigshare.com

The mechanism for the formation of the rhodanine (B49660) ring involves the initial reaction of a primary amine with carbon disulfide, followed by reaction with this compound and subsequent intramolecular cyclization. mdpi.comresearchgate.net These MCRs offer an efficient and environmentally friendly route to structurally diverse molecules with potential biological activity. researchgate.net

Cyclization and Annulation Reactions (e.g., thiazolidinone derivatives, thiazine, pyrimidine)

This compound serves as a crucial building block in various cyclization and annulation reactions to construct important heterocyclic scaffolds. For instance, it is used in the synthesis of thiazolidinone derivatives. sigmaaldrich.commdpi.com The reaction of thiosemicarbazones with this compound in the presence of a base like sodium acetate leads to the formation of 4-thiazolidinones. mdpi.com DNA-compatible three-component annulation and Knoevenagel condensation processes have also been developed for the synthesis of thiazolidinone derivatives using this compound. sigmaaldrich.com

Furthermore, this compound is employed in the synthesis of pyrimidine (B1678525) and pyrimidotriazine derivatives. For example, reacting a hydrazinylpyrimidine derivative with this compound in the presence of sodium ethoxide can lead to the formation of pyrimido[2,1-c] rsc.orgsigmaaldrich.comCurrent time information in Bangalore, IN.triazine-7-carbonitriles. derpharmachemica.com

Stereoselective aza-Darzens Reactions

The aza-Darzens reaction is a significant method for the synthesis of aziridines, which are valuable three-membered nitrogen-containing heterocyclic building blocks in organic chemistry. The reaction involves the condensation of an imine with an α-haloenolate. When this compound is used, it serves as the precursor to the α-bromoenolate, which then reacts with an imine to yield an aziridine-2-carboxylate.

A key challenge in the aza-Darzens reaction is controlling the stereochemistry of the newly formed chiral centers on the aziridine (B145994) ring. Significant progress has been made through the use of chiral auxiliaries on the imine nitrogen. The use of tert-butanesulfinimines, derived from commercially available tert-butanesulfinamide, has proven to be a highly effective strategy for achieving high levels of stereoselectivity. rsc.orgresearchgate.net

The reaction between an enolate generated from this compound and a chiral N-tert-butanesulfinyl imine typically proceeds with excellent diastereoselectivity. rsc.org The process is generally carried out at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (THF), using a strong base like lithium hexamethyldisilazide (LHMDS) to deprotonate the this compound. beilstein-journals.orgresearchgate.net The stereochemical outcome is dictated by a chelated six-membered transition state, which directs the nucleophilic attack of the enolate to one face of the imine. organic-chemistry.org This methodology provides reliable access to a variety of substituted chiral aziridines, often with a trans-configuration between the substituents at positions 2 and 3 of the aziridine ring. rsc.orgbeilstein-journals.org

Research has demonstrated the successful synthesis of 2,3-di- and 2,2′,3-tri-substituted aziridines in good yields and with high diastereoselectivities through this approach. researchgate.netresearchgate.net The versatility of the reaction allows for the use of a range of both aldimines and ketimines. rsc.org For instance, the reaction of the lithium enolate of this compound with enantiopure sulfinimines derived from various aldehydes (e.g., benzaldehyde, isobutyraldehyde) consistently yields the corresponding aziridine-2-carboxylates with diastereomeric excesses (de) often exceeding 94%. clockss.org

Imine Substrate (Derived from)BaseYield (%)Diastereomeric Excess (de) (%)Reference
BenzaldehydeLHMDS6594 clockss.org
4-MethoxybenzaldehydeLHMDS7498 clockss.org
IsobutyraldehydeLHMDS6498 clockss.org

Beyond base-promoted reactions, Brønsted acid-catalyzed aza-Darzens reactions have also been developed, offering an alternative pathway to valuable aziridine intermediates. nih.gov

Reactions for Formation of Esters (e.g., nucleophilic substitution)

This compound is a versatile reagent for the synthesis of a wide variety of other esters, primarily through nucleophilic substitution reactions where the bromide ion acts as a leaving group. solubilityofthings.comontosight.ai A prominent example is its reaction with carboxylate ions to generate more complex ester molecules. ias.ac.in

The general reaction can be represented as: XCOO⁻ + BrCH₂COOC₂H₅ → XCOOCH₂COOC₂H₅ + Br⁻ ias.ac.in

Kinetic studies have been performed on the SN2 reaction between this compound and various substituted aliphatic carboxylate ions (XCH₂COO⁻) in a 90% acetone-10% water mixture. ias.ac.in These investigations revealed that the reaction rates are influenced by both the electronic and steric nature of the substituents on the nucleophilic carboxylate. ias.ac.in The analysis showed that electron-releasing substituents on the carboxylate accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in The entropies of activation for these bimolecular reactions are negative, as is typical for such processes. ias.ac.in

Nucleophile (XCOO⁻)Temperature (°C)Second-Order Rate Constant (k₂) x 10³ (dm³ mol⁻¹ s⁻¹)Reference
Phenylacetate (B1230308)351.83 ias.ac.in
Phenoxyacetate351.05 ias.ac.in
Cinnamate350.96 ias.ac.in
Benzoate350.73 ias.ac.in

Beyond simple substitution with carboxylates, this compound is a cornerstone in other pivotal ester-forming transformations.

Reformatsky Reaction: In this reaction, this compound reacts with zinc metal to form a zinc enolate (BrZnCH₂CO₂Et). This organozinc reagent then condenses with aldehydes or ketones to produce β-hydroxy esters. nih.govatamanchemicals.com

Wittig Reaction: this compound can be converted into a phosphonium salt by reacting it with triphenylphosphine. orgsyn.org Subsequent deprotonation with a base generates a stabilized ylide. This ylide reacts with carbonyl compounds in a Wittig olefination to furnish α,β-unsaturated esters, often with high yields. acs.orgtandfonline.com

These reactions highlight the role of this compound as a fundamental C₂ building block in organic synthesis for the construction of diverse ester-containing molecules.

Advanced Synthetic Methodologies and Catalysis

Development of Novel Catalytic Systems for Ethyl Bromoacetate (B1195939) Reactions

The reactivity of ethyl bromoacetate has been expanded through the development of innovative catalytic systems. One notable advancement is the use of a palladium-catalyzed, copper(I) oxide co-catalyzed Suzuki-type cross-coupling reaction. This method effectively couples this compound with arylboronic acids to introduce a methylenecarboxy group into functionalized molecules. rsc.org This protocol is advantageous as it proceeds without the need for highly toxic thallium compounds or specialized ligands, making it a more convenient and practical alternative. rsc.org

Another area of development is in phase-transfer catalysis (PTC). Ultrasound-assisted solid-liquid PTC has been successfully employed for the synthesis of ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and this compound. ijche.com This reaction uses a mild solid base, anhydrous potassium carbonate, and a phase-transfer catalyst like tetra-n-hexylammonium bromide under ultrasonic irradiation (28 kHz). ijche.com The use of sonication enhances the reaction rate and selectivity, demonstrating a powerful combination of catalysis and physical energy input to drive chemical transformations efficiently under mild conditions. ijche.com

Asymmetric Synthesis Applications

This compound is a key reagent in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. solubilityofthings.com Its role as an electrophile in reactions like the Reformatsky reaction allows for the construction of chiral centers, which is fundamental in the synthesis of pharmaceuticals and other biologically active compounds. solubilityofthings.combeilstein-journals.org

Controlling stereochemistry in reactions involving this compound often relies on the use of chiral auxiliaries and ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. rsc.orgresearchgate.net For instance, in the diastereoselective aza-Reformatsky reaction, isatin-derived chiral N-sulfinyl ketimines act as effective chiral auxiliaries. beilstein-journals.orgtheaic.org The sulfinyl group directs the approach of the Reformatsky reagent generated from this compound, leading to high diastereoselectivity. theaic.org

Chiral ligands, which bind to a metal center to create a chiral catalytic environment, are also pivotal. In the enantioselective Reformatsky reaction, a chiral amide ligand derived from (1S, 2R)-(+)-norephedrine and 2-furoic acid has been used. theaic.org This ligand coordinates to the zinc metal, influencing the facial selectivity of the addition of the zinc enolate of this compound to aldehydes, thereby producing chiral β-hydroxy esters. beilstein-journals.orgtheaic.org

The application of chiral auxiliaries and ligands has led to the development of highly stereoselective reactions using this compound. A prominent example is the zinc-mediated diastereoselective aza-Reformatsky reaction. When isatin-derived chiral N-sulfinyl ketimines react with the Reformatsky reagent from this compound (in the presence of zinc and a catalytic amount of CuCl), the corresponding {3-[(N-tert-butylsulfinyl)amino]-2-oxoindolin-3-yl}acetates are formed with high yields (65–91%) and excellent diastereoselectivities (70–96% de). beilstein-journals.org A particularly high diastereomeric ratio of 98:2 has been achieved in some instances. theaic.org

Enantioselective versions of the Reformatsky reaction have also been explored. The reaction between various substituted benzaldehydes and this compound, mediated by diethylzinc (B1219324) in the presence of a chiral amide ligand, yields chiral β-hydroxy esters. theaic.org While yields are moderate (50-60%), the reaction achieves enantiomeric excesses (ee) ranging from 45% to 67%, demonstrating the principle of catalytic enantioselection in this compound transformations. theaic.org

Table 1: Asymmetric Reformatsky-Type Reactions with this compound
Reaction TypeElectrophileChiral ControlYieldStereoselectivityReference
Diastereoselective aza-ReformatskyIsatin-derived N-sulfinyl ketiminesChiral Auxiliary65-91%70-96% de beilstein-journals.org
Enantioselective ReformatskySubstituted BenzaldehydesChiral Ligand50-60%45-67% ee theaic.org

One-Pot and Solvent-Free Synthetic Strategies

In pursuit of more efficient and sustainable chemical processes, one-pot and solvent-free syntheses have gained prominence. This compound is utilized in such strategies, significantly streamlining multi-step sequences. A notable example is the one-pot, solvent-free, stereoselective synthesis of rhodanine (B49660)furan (B31954) hybrids. figshare.comresearchgate.net This reaction involves the combination of primary amines, carbon disulfide, this compound, and furan derivatives at room temperature. figshare.com The reaction proceeds rapidly, often completing within 10 minutes, and produces the desired hybrid molecules in good to high yields without the need for a solvent or the isolation of intermediates. figshare.comresearchgate.net This approach not only simplifies the experimental procedure and reduces waste but also enhances efficiency. researchgate.net

Another instance involves the synthesis of benzo[h]thiazolo[2,3-b]quinazoline derivatives. tubitak.gov.tr In this one-pot procedure, reactants are heated together without a solvent, and after the initial reaction, this compound is added to the mixture to complete the sequence, affording the complex heterocyclic product after a simple workup. tubitak.gov.tr

Green Chemistry Approaches in this compound Synthesis and Application

Green chemistry principles aim to reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. zenodo.orgimist.ma The synthesis and use of this compound are increasingly being adapted to align with these principles.

Solvent-free reactions, such as the synthesis of rhodanine-furan hybrids mentioned previously, are a cornerstone of green chemistry as they eliminate solvent waste, which is a major contributor to pollution from chemical processes. figshare.comresearchgate.net

The use of alternative energy sources is another green approach. Ultrasound irradiation has been used to promote reactions involving this compound, such as in phase-transfer catalysis and the Blaise reaction. ijche.comzenodo.org Sonication can increase reaction rates, improve yields, and allow for milder reaction conditions, reducing energy consumption and the potential for side reactions. ijche.com

Applications in Medicinal and Agrochemical Chemistry

Precursor in Pharmaceutical Synthesis

Ethyl bromoacetate (B1195939) serves as a critical building block in the creation of various pharmaceutical agents and their intermediates. chempure.incymitquimica.com Its reactivity allows for the introduction of an ethyl acetoxy group into molecules, a common step in the synthesis of medicinally relevant scaffolds.

Ethyl bromoacetate is a key reagent in the synthesis of β-amino acids and their corresponding esters, which are significant for their pharmacological properties and as components in biologically active peptides. clockss.orgresearchgate.netscispace.com One prominent method is the rhodium-catalyzed Reformatsky-type reaction. clockss.orgscispace.com In this process, this compound reacts with aldimines, which can be formed in situ from aldehydes and amines. scispace.comnih.gov

Research has demonstrated that by modifying the reaction conditions, one can selectively produce either β-amino esters or β-lactams. clockss.org For instance, a one-pot synthesis using amines, aldehydes, and this compound in the presence of a rhodium catalyst and diethylzinc (B1219324) can achieve complete diastereoselection in the nucleophilic addition step. scispace.comnih.gov The choice of solvent plays a crucial role in the selectivity of the product; THF favors the formation of β-amino esters, while toluene (B28343) can be used to favor β-lactams. clockss.org

Table 1: Rhodium-Catalyzed Synthesis of β-Amino Esters

Component Role
Aldehydes & Amines Precursors for in situ imine formation
This compound Provides the acetate (B1210297) moiety
Rhodium Catalyst (e.g., RhCl(PPh3)3) Catalyzes the addition reaction
Diethylzinc Co-reagent in the catalytic cycle

This methodology provides a straightforward pathway to chiral β-amino esters, which are valuable precursors for various pharmaceuticals, including β-lactam antibiotics. clockss.orgscispace.com

This compound is utilized as a reactant in the synthesis of steroidal antiestrogens through cyclic condensation reactions. atamanchemicals.comclearsynth.comguidechem.compharmaffiliates.com These compounds are crucial in hormone-dependent cancer therapies. The process often involves the synthesis of steroidal thiazolidinone derivatives, where this compound serves as a key building block. guidechem.comsigmaaldrich.com The this compound molecule is used to introduce a specific side chain to the steroidal nucleus, which is then cyclized to form the therapeutically active heterocyclic system. atamanchemicals.compharmaffiliates.comusbio.net

The synthesis of novel heterocyclic compounds with potential biological activity frequently employs this compound. It serves as a reactant in the preparation of compounds such as coumarinyloxymethyl-thiadiazolones, which have been investigated for their antimicrobial and antioxidant properties. atamanchemicals.comclearsynth.comguidechem.comchemicalbook.com The synthesis involves using this compound to link a coumarin (B35378) scaffold to a thiadiazole ring, creating a hybrid molecule with potential bioactivity.

Table 2: Research Findings on Antimicrobial Compounds from this compound

Compound Class Synthetic Role of this compound Observed Activity
Coumarinyloxymethyl-thiadiazolone Reactant for linking molecular fragments. clearsynth.comguidechem.com Investigated for antimicrobial and antioxidant potential. clearsynth.comguidechem.com

This compound is an important tool in cancer research, specifically in the synthesis of the metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs). atamanchemicals.comclearsynth.comguidechem.com Understanding the metabolism of PAHs like benzo[a]pyrene (B130552) is essential for studying the mechanisms of chemical carcinogenesis. nih.gov

A modern synthetic approach involves a palladium-catalyzed Hartwig cross-coupling reaction. nih.gov In this method, an appropriate bromo-aryl intermediate is coupled with a zinc enolate derived from this compound (BrZnCH2CO2Et). nih.gov This step efficiently creates a phenylacetate (B1230308) derivative, which is a precursor to the final PAH metabolite. nih.gov This is an improvement over older methods like the direct Reformatsky reaction, which often resulted in moderate yields. nih.gov Labeled versions of this compound, such as this compound-1,2-13C2, are used to create isotopically labeled PAH metabolites for use as standards in bioanalytical studies. pharmaffiliates.com

In the field of advanced drug delivery, this compound plays a role in the fabrication of sophisticated carrier systems. It has been used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles. atamanchemicals.comscientificlabs.co.uksigmaaldrich.comottokemi.com These nanoparticles are designed to act as detectable drug carriers. guidechem.commodychemi.com The synthesis involves incorporating a coumarin derivative, prepared using this compound, into a polymer chain. atamanchemicals.com The resulting nanoparticles can change their properties upon exposure to light, offering a mechanism for controlled drug release.

This compound is employed as an alkylating agent in the synthesis of novel pyrazolopyranopyrimidine derivatives, a class of compounds investigated for various medicinal applications. merckmillipore.comnih.gov In a typical synthetic route, a chlorinated pyrazolopyranopyrimidine intermediate is alkylated with this compound in a solvent like DMF. nih.govresearchgate.net This reaction attaches the ethyl acetate group to the heterocyclic core, leading to the formation of new regioisomers with potential therapeutic value. nih.gov The structural and dynamic properties of these resulting compounds are often studied using techniques like crystallography and DFT calculations to understand their potential as medicinal agents. merckmillipore.comnih.gov

Synthesis of Benzodiazepine (B76468) Derivatives

This compound plays a crucial role as an alkylating agent in the synthesis of various benzodiazepine derivatives. lookchem.comnih.gov Benzodiazepines are a class of psychoactive drugs with a core structure composed of a benzene (B151609) ring fused to a diazepine (B8756704) ring. Research has shown that this compound can be used to prepare aminobenzodiazepine derivatives. nih.gov For instance, in the synthesis of novel 1,5-benzodiazepine derivatives, this compound is used as an alkylating agent. lookchem.com The synthesis can involve reacting a 1,5-benzodiazepine-2-thione with this compound to introduce the ethoxycarbonylmethyl group, leading to the formation of new derivatives with potential applications in corrosion inhibition and as antibacterial agents. lookchem.com

Thiazolidinone Derivatives

This compound is a fundamental reagent in the synthesis of thiazolidinone derivatives, which are heterocyclic compounds known for a wide range of biological activities. The most common synthetic route involves the cyclization of thiosemicarbazones with this compound. nih.govmdpi.com In this reaction, the sulfur atom of the thiosemicarbazone attacks the electrophilic carbon of the this compound, leading to the formation of the thiazolidinone ring.

This method has been successfully applied to create diverse thiazolidinone structures:

Steroidal Thiazolidinones : These derivatives are prepared by reacting steroidal thiosemicarbazones with this compound. nih.gov Studies have shown that the resulting steroidal thiazolidinones exhibit significant antibacterial activity, in some cases surpassing standard drugs like Amoxicillin. nih.gov

Indole-Based Thiazolidinones : Thiosemicarbazones derived from substituted indoles can be cyclized with this compound in the presence of sodium acetate to yield 1,3-thiazolidin-4-one derivatives in good yields. mdpi.com

Isatin-Thiazolidinone Hybrids : this compound is used to construct the thiazolidinone core, which is then functionalized with isatin (B1672199) derivatives. acs.org These hybrid molecules have been investigated as selective inhibitors of cancer-related carbonic anhydrase isoforms, with some compounds showing high selectivity and potent inhibitory activity. acs.org

Quinolone-Based Thiazolidinones : In the synthesis of thiazolidinones based on a quinolone moiety, this compound is first reacted with 4-hydroxyquinoline. nih.gov The resulting intermediate is further processed and cyclized to form thiazolidinone derivatives that have been screened for urease inhibition. nih.gov

The general reaction conditions for these syntheses often involve refluxing the thiosemicarbazone and this compound in a solvent like ethanol (B145695) or dioxane, frequently with a weak base such as anhydrous sodium acetate. nih.govmdpi.comacs.org

Starting Material ClassReagentsResulting Derivative ClassReported Biological Activity
Steroidal thiosemicarbazonesThis compound, DioxaneSteroidal thiazolidinonesAntibacterial nih.gov
Indole-derived thiosemicarbazonesThis compound, Ethanol, Sodium acetateIndole-based thiazolidinonesNot specified mdpi.com
Isatin-derived thioureasThis compound, Ethanol, Sodium acetateThiazolidinone-isatin hybridsCarbonic anhydrase inhibition acs.org
Quinolone-derived hydrazidesThis compound, IsothiocyanatesQuinolone-based thiazolidinonesUrease inhibition nih.gov

Macrocycle Discovery

The synthesis of complex macrocyclic structures often utilizes this compound as a key alkylating agent to introduce pendant arms or to form the macrocyclic framework itself. researchgate.netrsc.orgnih.gov These macrocycles are investigated for various applications, including as ionophores and potential therapeutic agents.

Key examples of its application include:

Calixarene (B151959) Derivatives : In the functionalization of calix procurementresource.comresorcinarenes, this compound is used to introduce ester groups. researchgate.net This is typically achieved by reacting the parent macrocycle with this compound in a solvent like dry acetonitrile (B52724). researchgate.net These modified macrocycles are studied for their potential in nanomedicine. researchgate.net

Amide-Ether-Amine Macrocycles : To enhance the binding properties of macrocycles containing amine, ether, and amide functionalities, side chains are introduced by reacting the parent macrocycle with this compound. rsc.org This modification aims to create co-operative binding effects for selective recognition of metal cations like Pb²⁺. rsc.org

Tröger's Base Derivatives (Phenhomazines) : In the synthesis of macrocyclic phenhomazine (B1228720) candidates, a tetrahydrophenhomazine intermediate is reacted with this compound under reflux in the presence of triethylamine. nih.govnih.gov This reaction yields N,N'-diethoxycarbonylmethyl phenhomazine, a macrocyclic compound that has been screened for anticancer activity. nih.govnih.gov

Pillar lookchem.comarene Derivatives : Functionalized pillar lookchem.comarenes, a class of macrocyclic host molecules, have been synthesized by reacting a deca(dimethylamino)thioethoxy-pillar lookchem.comarene with this compound. mdpi.com This reaction, conducted in DMF, yields a decasubstituted pillar lookchem.comarene with ester functionalities. mdpi.com

Macrocycle CoreReaction with this compoundPurpose of ReactionPotential Application
Calix procurementresource.comresorcinareneAlkylation in dry acetonitrileIntroduction of ester groupsNanomedicine researchgate.net
Amide-Ether-Amine MacrocycleAlkylation to add side chainsInduce co-operative bindingSelective metal cation binding rsc.org
TetrahydrophenhomazineN-alkylation in ethanol with triethylamineFormation of macrocyclic derivativeAnticancer agent nih.govnih.gov
Pillar lookchem.comareneMenshutkin reaction in DMFFunctionalization of the macrocycleAntibacterial properties mdpi.com

Role in Agrochemical Development

This compound is a significant chemical intermediate in the agrochemical industry, where it serves as a building block for the synthesis of various active ingredients used in herbicides, insecticides, and fungicides. openpr.comprocurementresource.comchempure.in Its role as a versatile alkylating agent allows for its incorporation into a wide range of molecular scaffolds designed to target agricultural pests and weeds. nih.gov

The market for this compound is partly driven by its expanding applications in the agrochemical sector. openpr.com It is used as a precursor for active ingredients that help control pests and weeds. chempure.in For example, research has been conducted on the design and synthesis of pyridine (B92270) and thiazole (B1198619) derivatives using this compound, with the aim of developing eco-friendly insecticidal solutions for controlling olive pests. merckmillipore.com This highlights its utility in creating more sustainable agricultural chemicals. merckmillipore.com

Biologically Active Heterocyclic Compound Synthesis

This compound's utility extends to the synthesis of a broad spectrum of biologically active heterocyclic compounds beyond the specific classes mentioned above. solubilityofthings.comacgpubs.org Its ability to participate in cyclization and alkylation reactions makes it an invaluable tool for medicinal chemists. lookchem.comnih.gov

Examples of its diverse applications include:

Benzimidazole (B57391) Derivatives : It is used in the alkylation of benzimidazole-2-thione to produce ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate. mdpi.com This intermediate can be further modified to create more complex benzimidazole-based structures, some of which have been investigated for antitumor activity. ekb.eg

Coumarin Derivatives : Starting from umbelliferone (B1683723) (7-hydroxycoumarin), this compound is used to synthesize ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate. mdpi.com This intermediate is a precursor for synthesizing various coumarin-based heterocyclic systems, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are known for a wide spectrum of biological activities including antibacterial and antitumor properties. mdpi.com

Pyrimidine (B1678525) Derivatives : this compound is used to alkylate existing heterocyclic systems to build more complex structures. For instance, an amino-1,3-thiazine derivative can be refluxed with this compound to produce an alkylated pyrimidine product. ajol.info In other syntheses, a 5-cyanopyrimidin-4(3H)-one is alkylated with this compound as a step towards creating pyridazinylpyrimidines. sci-hub.se

The versatility of this compound is evident in its use to construct rings of varying sizes and heteroatom compositions, contributing significantly to the library of compounds available for biological screening. merckmillipore.comacgpubs.org

Toxicological and Ecotoxicological Research

Mechanisms of Toxicity

The primary toxic mechanisms of ethyl bromoacetate (B1195939) are linked to its nature as a reactive chemical compound. Its ability to act as an alkylating agent, the subsequent generation of reactive species, and the physiological effects of its breakdown products are central to its toxicity.

Ethyl bromoacetate is a highly toxic and versatile alkylating agent. wikipedia.org This reactivity is a cornerstone of its toxicological profile and is the basis for suspicion regarding its potential carcinogenicity. nih.gov Alkylating agents function by transferring an alkyl group to various nucleophilic sites on biological macromolecules. This action can interfere with cellular processes by damaging DNA, which prevents cells from dividing and replicating effectively. nursingcenter.com

The cytotoxic effects of related bromoacetate compounds have been attributed to alkylation, which can lead to DNA strand breakage. nih.gov The alkylating properties of this compound are also utilized in laboratory settings for the chemical modification of enzymes and other proteins. nih.gov Studies on bromoethane, a related compound, have also highlighted the toxicological concerns associated with alkylating agents. nih.gov

Table 1: Summary of Toxicological Mechanisms of this compound
MechanismDescriptionPrimary Biological Target
Alkylating Agent ActivityTransfers an ethyl acetate (B1210297) group to nucleophilic sites on biomolecules.DNA, Proteins (specifically sulfhydryl and amino groups)
Generation of Oxygen Free RadicalsThe bromine component can release oxygen free radicals from water in mucous membranes, causing oxidative damage.General tissue components
Formation of Corrosive AcidsReacts with water or steam to produce toxic and corrosive fumes, including hydrogen bromide (forms hydrobromic acid).Mucous membranes, Respiratory tract
Bromide Ion Effects (Bromism)Metabolically released bromide ions substitute for chloride ions, impairing neuronal membrane function.Central Nervous System (CNS)
Interaction with Sulfhydryl GroupsSpecifically targets and reacts with the sulfhydryl (-SH) groups of cysteine residues in proteins via alkylation.Enzymes and other proteins
Electrophile-Induced NeurotoxicityThe electrophilic nature of the molecule drives the alkylation reactions that contribute to its overall toxicity, including the CNS effects from bromism.Nucleophilic sites in neurons, Neurotransmitter systems

The bromine atom within the this compound structure contributes to oxidative stress. Upon interaction with biological tissues, particularly the water in mucous membranes, bromine can act as a potent oxidizing agent, leading to the release of oxygen free radicals. These free radicals are themselves highly reactive and potent oxidizers, capable of causing significant tissue damage.

This compound reacts with water or steam, a reaction that produces toxic and corrosive fumes. nih.govnj.gov When heated to decomposition or upon contact with acids, it emits highly toxic fumes of hydrogen bromide. nih.govchemicalbook.com This hydrogen bromide readily dissolves in water to form hydrobromic acid, which can cause secondary irritation to exposed tissues. The formation of these acids contributes to the compound's severe irritant effects on the skin, eyes, and respiratory tract. nj.gov

Chronic exposure to or metabolism of bromine-containing compounds like this compound can lead to the release and accumulation of bromide ions in the body. This accumulation can induce a neurotoxic syndrome known as bromism. wikipedia.orgnih.gov The mechanism underlying bromism is believed to be the substitution of bromide ions for chloride ions in the extracellular fluid and within the central nervous system. nih.gov This displacement interferes with the normal function of neuronal membranes and synaptic processes, as chloride transport is crucial for the action of inhibitory neurotransmitters like gamma-aminobutyric acid (GABA). nih.gov This impairment of neuronal transmission leads to a wide range of neurological and psychiatric symptoms. wikipedia.orgtaylorandfrancis.com

Table 2: Neurological and Psychiatric Manifestations of Bromism
CategorySymptoms
NeurologicalAtaxia, tremors, slurred speech, weakness, stupor, seizures, and in severe cases, coma. wikipedia.orgtaylorandfrancis.com
PsychiatricRestlessness, irritability, confusion, paranoia, fatigue, memory impairment, emotional instability, depression, delusions, and both auditory and visual hallucinations. wikipedia.orgtaylorandfrancis.com

A key aspect of this compound's toxicity is its high reactivity with sulfhydryl groups (-SH) found in the cysteine residues of proteins. nih.gov This reaction occurs via alkylation, forming a stable thioether bond. thermofisher.com Research has indicated that this compound's reactivity with sulfhydryl groups is significantly higher than with amino groups, making protein sulfhydryl groups a primary target for its alkylating action. nih.gov This specific interaction can lead to the modification and inactivation of enzymes and other proteins, disrupting critical cellular functions. Haloacetyl compounds are a class of chemicals well-known for this type of sulfhydryl reactivity. thermofisher.com

The neurotoxicity of this compound can be understood as a consequence of its electrophilic nature. An electrophile is a chemical species that is attracted to electrons and participates in chemical reactions by accepting an electron pair. The carbon atom bonded to the bromine in this compound is electrophilic, making it susceptible to attack by nucleophiles such as the sulfhydryl groups in proteins and nitrogenous bases in DNA. This fundamental electrophilic reactivity drives the alkylation reactions discussed previously. The resulting disruption of protein function and DNA integrity, combined with the specific neurotoxic effects of the bromide ion (bromism), constitutes a profile of electrophile-induced neurotoxicity.

Neurotoxicity Studies

While this compound is recognized as a highly toxic alkylating agent and a potent lachrymator, detailed mechanistic studies on its specific neurotoxic effects are limited in publicly available scientific literature. nih.govwikipedia.org The general neurotoxic effects of the bromide ion are known to include central nervous system depression. nih.gov However, specific research into the compound's impact on distinct neuronal populations, mitochondrial function, and neurodevelopment is not extensively documented.

Impact on Neuronal Populations (e.g., dopaminergic, GABAergic)

Specific studies detailing the direct impact of this compound on dopaminergic or GABAergic neuronal populations were not identified in the available research.

Effects on Mitochondrial Respiration and ATP Levels

Research specifically investigating the effects of this compound on mitochondrial respiration and subsequent ATP (adenosine triphosphate) production is not available in the reviewed literature.

Neurodevelopmental Damages

No studies specifically assessing the potential of this compound to cause neurodevelopmental damage were found in the surveyed scientific literature.

Correlation with Sulfhydryl Loss in Synaptosomes

Direct research correlating this compound exposure with sulfhydryl loss in synaptosomes is not detailed in the available literature. However, as an alkylating agent, its mechanism of toxicity is expected to involve reactions with nucleophilic groups, such as the sulfhydryl groups found in proteins and peptides like glutathione. Depletion of sulfhydryl groups is a recognized mechanism of neurotoxicity for other electrophilic compounds.

Comparison with Structurally Related Neurotoxic Electrophiles (e.g., acrylamide (B121943), bromopropanes)

This compound belongs to the class of α-haloacetates and functions as a neurotoxic electrophile, a characteristic it shares with compounds like acrylamide. The neurotoxicity of these molecules is often attributed to their ability to act as alkylating agents. wikipedia.org

Acrylamide, a well-studied neurotoxicant, is known to cause central-peripheral distal axonopathy. mdpi.com Its toxic effects are associated with its ability to form adducts with critical proteins and deplete intracellular antioxidants, such as glutathione. Studies on zebrafish models have demonstrated that acrylamide can induce developmental toxicity, including neurotoxicity characterized by a reduction in the width of the brain and spinal cord, and impaired locomotor activity. mdpi.com

While direct comparative studies are scarce, the toxicity of this compound is suspected to follow similar mechanistic pathways involving alkylation of cellular macromolecules. The greater toxicity of organobromides compared to similar organochlorides has been noted, which may be a factor in its potent biological activity. nih.gov

Carcinogenicity Assessment and Mutagenicity Studies

The potential carcinogenicity of this compound has been a subject of interest due to its structure as a bromo-substituted carboxylate and its potential alkylating activity. nih.gov Despite this suspicion, definitive evidence of its carcinogenicity is lacking.

A 1974 study investigated the carcinogenic effects of this compound in female ICR/Ha Swiss mice through various routes of administration, including skin application and subcutaneous injection. nih.gov The results of this study are summarized below.

Administration RouteDosage/FrequencyObservation PeriodFindingsConclusion
Skin Application0.5 mg / 3 times per week580 daysNo papillomas or carcinomas observed.Non-carcinogenic in this assay.
Subcutaneous Injection0.5 mg / once per week580 days1 sarcoma at the injection site out of 50 mice.Not considered statistically significant.

This interactive table summarizes the findings of a key carcinogenicity study on this compound.

The study's authors suggested that the high toxicity of this compound may have prevented administration at doses sufficient to elicit a clear tumorigenic response. nih.gov As of current assessments, this compound is not classified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). cdhfinechemical.com

Regarding its mutagenic potential, there has been a notable lack of data. As of a 1996 review, no in vitro or in vivo studies evaluating this compound for mutagenic effects were found in the published literature. nih.gov This lack of data led to its nomination for testing in Ames and mouse lymphoma assays by the National Cancer Institute's Division of Cancer Etiology. nih.gov Some safety data sheets continue to report that no data is available for germ cell mutagenicity. cdhfinechemical.com For comparison, the related compound monobromoacetic acid was reported as non-mutagenic in an E. coli assay. nih.gov

Suspicion of Carcinogenicity Based on Structure

The concern regarding the potential carcinogenicity of this compound is primarily based on its chemical structure. nih.gov As an α-halo acetate, it possesses a bromo-substituted carboxylate structure. nih.gov This configuration suggests that the compound may act as an alkylating agent, a class of chemicals known for their ability to interact with biological macromolecules like DNA, which can be a mechanism for initiating carcinogenesis. nih.gov This suspicion, rooted in structure-activity relationships, led to its nomination for further short-term testing to elucidate its toxicological profile. nih.gov

Ames and Mouse Lymphoma Assays

To investigate its mutagenic potential, this compound was evaluated in standard short-term tests, including the Ames Salmonella assay and the mouse lymphoma assay (MLA). nih.gov The Ames test, which screens for a chemical's ability to cause mutations in bacterial DNA, yielded negative results for this compound across S. typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation (S9). nih.gov

In contrast, the mouse lymphoma assay, which detects a broader range of genetic damage in mammalian cells, produced different findings. nih.govnih.gov Using the L5178Y TK+/- cell line, this compound tested weakly positive without S9 activation and positive with S9 activation, indicating its potential to induce mutations in mammalian cells. nih.gov

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium strains TA98, TA100, TA1535, TA1537, TA1538With and WithoutNegative
Mouse Lymphoma Assay (MLA)L5178Y TK+/- cellsWithoutWeakly Positive
WithPositive

In Vitro Cytogenetics Studies

Due to the lack of comprehensive data on the compound's ability to cause chromosomal damage, the National Cancer Institute's Chemical Selection Working Group (CSWG) requested in vitro cytogenetics studies for this compound. nih.gov These studies, such as chromosomal aberration or micronucleus tests, are designed to detect structural and numerical changes to chromosomes. nih.gov A review of currently available toxicological literature and safety data sheets indicates a continued lack of specific data for this particular endpoint. thermofisher.comcdhfinechemical.com

Environmental Fate and Degradation Pathways

The environmental behavior of this compound is dictated by its physical and chemical properties, which influence its persistence, potential to bioaccumulate, and movement through different environmental compartments.

Persistence and Degradability in Environmental Matrices

Once released into the environment, this compound is subject to several degradation processes. In the atmosphere, the compound is expected to exist solely as a vapor and will be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov In water, hydrolysis is a significant degradation pathway. nih.gov The rate of this chemical breakdown is dependent on pH, with the process occurring more rapidly under alkaline conditions. nih.gov The compound is also noted to be partially decomposed by water.

Environmental CompartmentDegradation ProcessEstimated Half-Life
AtmosphereReaction with hydroxyl radicals14 days
WaterHydrolysis8 days (at pH 7)
18 hours (at pH 8)

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is often estimated using its octanol-water partition coefficient (log Kow) and its bioconcentration factor (BCF). sigmaaldrich.com this compound has a log Kow of 1.12. sigmaaldrich.comchemicalbook.comechemi.com Based on this value, the BCF is estimated to be 1, which suggests that the potential for bioconcentration in aquatic organisms is low. nih.govchemicalbook.comechemi.com

ParameterValueInterpretation
Log Kow (Octanol-Water Partition Coefficient)1.12Low potential for bioaccumulation
BCF (Bioconcentration Factor)~1 (Estimated)

Mobility in Soil and Water

The mobility of this compound in the environment is high. Its potential for movement in soil is predicted by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com The estimated Koc value for this compound is 12, which indicates a very high mobility in soil. nih.govechemi.com

In aquatic systems, the compound is not expected to adsorb significantly to suspended solids and sediment. nih.gov Volatilization from water surfaces is anticipated to be an important fate process, governed by its Henry's Law constant. nih.gov The estimated volatilization half-lives are 17 hours for a model river and 12 days for a model lake. nih.gov

ParameterValueInterpretation
Koc (Soil Organic Carbon-Water Partitioning Coefficient)~12 (Estimated)Very high mobility in soil
Henry's Law Constant2.70 x 10-5 atm-m³/mol (Estimated)Volatilization from water is an important process

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

The ecotoxicological data for this compound itself is limited, with many safety data sheets reporting no available data for key aquatic organisms. cdhfinechemical.com However, research indicates that at a concentration of 2.1 ppm in seawater, this compound prevented the adherence of the marine mussel, Mytilus edulis, and 50% of the mussels were removed within 5 days, suggesting a potential impact on marine invertebrates. nih.gov

The primary degradation product, bromoacetic acid, is classified as very toxic to aquatic life. sigmaaldrich.com This poses a significant environmental concern due to the hydrolysis of this compound in aquatic environments.

Aquatic Toxicity of Bromoacetic Acid:

Freshwater Algae: An EC50 (half maximal effective concentration) of 0.2 mg/L over 72 hours has been reported. cdhfinechemical.com

Fish (Danio rerio): The LC50 (lethal concentration for 50% of the test population) is 103 mg/L over 96 hours in a semi-static test.

Water Flea (Daphnia): An EC50 of 65 mg/L over 24 hours has been observed.

Table 2: Ecotoxicity Data for this compound and its Degradation Product

CompoundOrganismEndpointValueExposure TimeSource
This compoundMarine Mussel (Mytilus edulis)Prevents adherence2.1 ppm5 days nih.gov
Bromoacetic AcidFreshwater Algae (Desmodesmus subspicatus)EC500.02 - 14.00 mg/L72 hours cdhfinechemical.com
Zebra Fish (Danio rerio)LC50103 mg/L96 hours
Water Flea (Daphnia)EC5065 mg/L24 hours

Terrestrial Ecotoxicity

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effectively used for the analysis of ethyl bromoacetate (B1195939).

HPLC is a powerful analytical tool for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are non-volatile or thermally unstable.

Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of ethyl bromoacetate. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is often employed. sielc.comnih.govrsc.org

A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724) and water. sielc.com The addition of an acid, such as phosphoric acid or formic acid, can improve peak shape and resolution. sielc.com Formic acid is preferred for applications where the HPLC system is coupled with a mass spectrometer (MS) for detection. sielc.com The separation can be performed using either an isocratic elution with a constant mobile phase composition or a gradient elution where the mobile phase composition is changed over time to optimize the separation. chromatographyonline.comrsc.org Detection is commonly achieved using a UV detector, often set at a wavelength of 214 nm. rsc.org

Table 1: Example of a Reverse Phase HPLC Method for this compound

ParameterCondition
Column Newcrom R1 or C18 sielc.comnih.govrsc.org
Mobile Phase Acetonitrile and water with phosphoric or formic acid sielc.com
Detection UV at 214 nm rsc.org
Flow Rate 1.0 - 3.0 mL/min chromatographyonline.comrsc.org
Injection Volume 10 - 50 µL rsc.orgchromatographyonline.com

This table presents a generalized set of conditions. Specific parameters may vary depending on the instrument and the specific application.

Derivatization is a technique used to modify an analyte to improve its chromatographic properties or detectability. While this compound itself can act as a derivatizing agent, particularly for amines to enhance their detection, it can also be the subject of derivatization in certain analytical contexts. chromatographyonline.comresearchgate.net

For instance, in the analysis of amines like trimethylamine (B31210) (TMA), this compound is used as a derivatizing agent to form a more easily detectable product. nih.govchromatographyonline.com This reaction is particularly useful in biological samples. chromatographyonline.comresearchgate.net Conversely, while less common for this compound itself, derivatization strategies can be employed to enhance its detection. Another common derivatizing agent used in HPLC for amines is 9-fluorenylmethyl chloroformate (FMOC), which adds a fluorescent group to the analyte, significantly increasing the sensitivity of detection. chromatographyonline.com

The derivatization reaction with this compound typically involves the alkylation of primary, secondary, or tertiary amines. google.com This process increases the hydrophobicity of the amines, making them more suitable for reverse-phase HPLC.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a boiling point of approximately 159°C, is well-suited for GC analysis. tcichemicals.com This method is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govanalytice.com

In GC analysis, a sample containing this compound is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase (an inert gas). A common stationary phase for the analysis of alkyl bromides is 100% dimethyl polysiloxane (DB-1 column). oup.com The temperature of the column is carefully controlled to optimize the separation. Detection can be achieved using various detectors, including a flame ionization detector (FID), an electron capture detector (ECD), or a mass spectrometer (MS). oup.comsigmaaldrich.com GC-MS provides high selectivity and sensitivity, making it a preferred method for the determination of genotoxic impurities like this compound in drug substances. oup.com

A method for the analysis of this compound in air has been described which involves derivatization followed by evaluation using gas chromatography coupled with atomic emission and mass spectral analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for elucidating the structure of molecules and for their quantification. Mass spectrometry, in particular, plays a crucial role in the analysis of this compound.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and specific method for identifying and quantifying compounds. When coupled with a chromatographic separation technique like GC or LC, it becomes a powerful tool for analyzing complex mixtures.

The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. nih.govmassbank.euchemicalbook.com The molecular ion peak can be observed, along with other fragment ions resulting from the loss of specific groups.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) combines the separation power of HPLC with the high mass accuracy and resolution of a high-resolution mass spectrometer. google.com This technique allows for the precise determination of the elemental composition of an analyte, which is invaluable for its unambiguous identification, especially in complex matrices like biological samples. google.com LC-HRMS has been used for the quantification of various compounds where this compound is used as a derivatizing agent. nih.gov For instance, a method for the simultaneous quantitative analysis of trimethylamine oxide-based compounds in dried blood spots involves derivatization with this compound followed by LC-HRMS analysis. google.com

Table 2: Key Mass Spectrometry Data for this compound

Ionization ModeInstrument TypeKey Fragments (m/z)Reference
Electron Ionization (EI)EI-B59, 88, 60, 43, 45 nih.gov nih.gov
Electron Ionization (EI)EI-B29, 42, 43, 27, 28 chemicalbook.com chemicalbook.com

The relative intensities of the fragments can vary depending on the instrument and analytical conditions.

Advanced Detection and Sensing Technologies

Electrochemical Detection Methods

The electrochemical detection of this compound presents a promising avenue for rapid and sensitive analysis. While specific sensors dedicated to this compound are not widely documented, the principles of electrochemical sensing can be applied to its detection due to its electrophilic nature and potential for redox activity. Electrochemical sensors typically operate by measuring the change in electrical current or potential that occurs when the target analyte interacts with a specially designed electrode surface. mdpi.com

The development of such sensors often involves the modification of a standard electrode, such as a glassy carbon electrode (GCE), with materials that enhance selectivity and sensitivity. mdpi.com These modifications can include nanoparticles, polymers, or macrocyclic compounds like pillar bch.roarenes, which have been synthesized using this compound as a reagent. researchgate.net For instance, sensors built with polyelectrolyte assemblies or carbon-based nanomaterials can facilitate electron transfer and provide a large surface area for interaction, which are key for detecting low concentrations of analytes. mdpi.comnih.gov The detection mechanism would likely involve the electrochemical reduction of the carbon-bromine bond or another redox process involving the molecule, which would generate a measurable signal proportional to the concentration of this compound.

Sensor Development for Environmental Monitoring

Given its history as a chemical warfare agent and lacrimator, the development of sensors for the environmental monitoring of this compound is of significant interest for security and public safety. who.intatamanchemicals.comnih.gov Technologies for detecting hazardous gases and volatile organic compounds (VOCs) can be adapted for this purpose. Modern sensor development focuses on creating portable, real-time, and highly selective devices. rsc.org

Chemoresistive sensors, particularly those based on metal oxides (SMOs), are a leading technology for environmental gas monitoring. mdpi.com These sensors operate by measuring the change in electrical resistance of a semiconducting material upon adsorption of gas molecules. Their high sensitivity, small size, and cost-effectiveness make them suitable for deployment in various environmental settings. mdpi.com Research is also advancing in the area of fluorescent and colorimetric chemosensors, which offer a visual and highly sensitive method for detecting chemical threats. rsc.org These sensors incorporate receptor molecules that selectively bind to the target analyte, triggering a change in color or fluorescence. rsc.org The integration of these sensing technologies into adaptive environmental monitoring systems, potentially using wireless networks, could allow for the rapid detection and response to the presence of hazardous compounds like this compound in the environment. dcu.iealliedacademies.org

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and docking, have been employed to understand the behavior of ethyl bromoacetate (B1195939) and its derivatives in biological systems.

Molecular Dynamics (MD) Simulations: MD simulations have been utilized to study the structural and dynamic properties of molecules synthesized using ethyl bromoacetate. For instance, in the development of novel pyrazolopyranopyrimidine derivatives, MD simulations, alongside crystallography and DFT calculations, were crucial in characterizing the synthesized compounds. merckmillipore.comsigmaaldrich.com Similarly, MD simulations helped in elucidating the binding modes of Dengue Virus NS5-RdRp inhibitors, where this compound was used in the synthesis of one of the precursors. mdpi.com

Molecular Docking: Molecular docking studies have been instrumental in predicting the interaction of this compound-derived compounds with biological targets. This is particularly evident in the design of potential therapeutic agents. For example, new thiazolidinone and thiadiazole derivatives synthesized using this compound were evaluated for their anticancer properties through molecular docking. sigmaaldrich.commerckmillipore.com Docking studies have also been applied to:

Investigate the antimicrobial potential of pyrazine-based heterocycles. nih.gov

Identify potential α-glucosidase inhibitors based on a benzimidazole (B57391) skeleton. nih.gov

Predict the binding mode of novel 3-benzyl-4(3H)quinazolinone analogues to the EGFR kinase ATP binding site. tandfonline.com

Assess the antimicrobial activities of thiazolidine-4-one derivatives. researchgate.net

Table 1: Applications of Molecular Docking in Studies Involving this compound
Studied Compound ClassBiological Target/ApplicationKey Findings
Thiazolidinone and Thiadiazole DerivativesAnticancerHighlighted role in developing potential anticancer agents. sigmaaldrich.commerckmillipore.com
Pyrazine-Pyridone DerivativesAntibacterial (E. coli, S. aureus)Derivative 5d showed the highest binding affinity to the bacterial target (PDB: 4DUH). nih.gov
Benzimidazole Derivativesα-Glucosidase InhibitionIdentified important binding modes responsible for inhibitory activity. nih.gov
3-Benzyl-4(3H)quinazolinone AnaloguesAnticancer (EGFR Kinase)Predicted analogous binding mode to EGFR kinase inhibitors. tandfonline.com
Thiazolidine-4-one DerivativesAntimicrobial (Candidal and Bacterial Enzymes)Confirmed potential activities as determined by in vitro tests. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its reaction products.

DFT calculations have been applied to:

Study the structural and dynamic properties of novel pyrazolopyranopyrimidine derivatives. merckmillipore.comsigmaaldrich.com

Analyze the crystal structure and Hirshfeld surface of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, a compound synthesized from this compound. iucr.org The HOMO-LUMO energy gap was calculated to be 4.84 eV. iucr.org

Investigate the molecular and crystal structure of an N-substituted quinoline (B57606) derivative, where the HOMO-LUMO energy gap was determined to be approximately 4.2091 eV. iucr.org

Elucidate the reaction mechanism of the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with this compound. osi.lv

Confirm the quenching mechanism of a fluorescent sensor as photo-induced electron transfer. researchgate.net

Estimate the geometry of tert-butyl carbazate (B1233558) rotamers in a multi-step synthesis involving the N-alkylation of benzimidazole with this compound. mathnet.ru

Study the molecular structure and orbitals of coumarin (B35378) derivatives synthesized using this compound. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis

The relationship between the chemical structure of this compound and its derivatives and their biological activity or toxicity is a key area of investigation.

Structure-Activity Relationship (SAR): SAR analyses are often conducted in conjunction with the synthesis of new compounds to understand how structural modifications affect their biological activity. For instance, the SAR of fluoropyrazolesulfonylurea and thiourea (B124793) derivatives, synthesized in a multi-step process involving this compound, was studied to identify potential antidiabetic agents. tandfonline.com SAR analyses have also been a component of studies on:

Antimicrobial and antioxidant nitrogen-containing heterocycles. researchgate.net

The olefination protocol for norbixin (B1239005) synthesis. acs.org

The use of isotopically labeled this compound in medicinal chemistry for structure-activity relationship analyses. vulcanchem.com

Structure-Toxicity Relationship (STR): The toxicity of this compound is linked to its chemical structure, specifically its nature as a bromo-substituted carboxylate and its potential as an alkylating agent. nih.gov Studies on the mixture toxicity of ethyl α-halogenated acetates, including this compound, with α-halogenated acetonitriles have been performed. nih.gov The results indicated that the mixture toxicity of this compound with each of the tested α-halogenated acetonitriles was dose-additive. nih.gov Kinetic studies on the reaction of this compound with aliphatic carboxylate ions have also been conducted to understand the influence of substituent effects on reactivity. ias.ac.in

Metabolic Flux Modeling Using Isotopic Tracers

Isotopically labeled this compound, particularly with ¹³C, serves as a valuable tracer in metabolic studies.

¹³C-labeled this compound can be used to synthesize labeled compounds for in vivo labeling and metabolic flux analysis. mdpi.com For example, ¹³C-labeled HPHPA (3-(3-hydroxyphenyl)-3-hydroxypropionic acid) was synthesized using ¹³C-labeled this compound for potential use in monitoring neurological disorders. mdpi.com While direct metabolic flux modeling studies specifically using ¹³C-labeled this compound are not extensively detailed in the provided results, the synthesis of such labeled compounds is a critical first step. sigmaaldrich.comisotope.comisotope.comcalpaclab.comresearchgate.net Software tools like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX are used to integrate isotopic tracer data into metabolic flux models. The integration of transcriptomic and metabolomic data into genome-scale metabolic models is a related advanced technique for predicting metabolic fluxes. nih.gov

Table 2: Isotopically Labeled this compound
IsotopeLabeled Position(s)Application
¹³CCarbonyl carbon (1-¹³C)Synthesis of ¹³C-labeled HPHPA for metabolic studies. mdpi.comisotope.com
¹³CMethylene carbon (2-¹³C)Synthetic intermediate. sigmaaldrich.comisotope.comcalpaclab.com
¹³C, d¹³C and DeuteriumIntermediate in the synthesis of labeled β-adrenergic stimulants. pharmaffiliates.com

Prediction of Environmental Fate and Toxicity Parameters

Computational models are used to predict the environmental fate and toxicity of chemicals like this compound.

Environmental Fate: this compound's production and use may lead to its release into the environment. nih.gov If released into the air, its estimated vapor pressure suggests it will exist solely as a vapor. nih.gov It is not known to occur naturally. nih.gov While detailed predictive modeling studies on its environmental fate are not abundant in the search results, general information suggests it may have some potential to bioaccumulate and may persist in the environment. fishersci.ie

Toxicity Prediction: this compound is known to be toxic by ingestion, inhalation, and skin absorption, and is a strong irritant and lachrymator. nih.govnih.govnj.gov Computational tools can predict various toxicity parameters. For instance, predicted properties for this compound include a water solubility of 15 g/L and a logP of 1.2. t3db.ca The suspicion of carcinogenicity is based on its structure as a potential alkylating agent. nih.gov

Table 3: Predicted Physicochemical and Toxicity Properties of this compound
PropertyPredicted ValueSource
Water Solubility15 g/LALOGPS t3db.ca
logP1.2ALOGPS t3db.ca
logP1ChemAxon t3db.ca
logS-1ALOGPS t3db.ca
pKa (Strongest Basic)-7.2ChemAxon t3db.ca
Physiological Charge0ChemAxon t3db.ca
Hydrogen Acceptor Count1ChemAxon t3db.ca
Hydrogen Donor Count0ChemAxon t3db.ca
Polar Surface Area26.3 ŲChemAxon t3db.ca

Q & A

Q. What is a standard laboratory procedure for synthesizing ethyl bromoacetate, and what critical steps ensure high yield?

this compound is commonly synthesized via esterification of bromoacetic acid with ethanol. A detailed method involves refluxing bromoacetic acid with ethanol in the presence of catalytic sulfuric acid, followed by distillation under reduced pressure to isolate the product . Key steps include:

  • Purification : Neutralization of residual acids using sodium bicarbonate and drying with sodium sulfate .
  • Yield Optimization : Controlling reaction temperature (70–90°C) and using anhydrous conditions to minimize hydrolysis .
  • Safety : Employing a reflux condenser and fume hood due to toxic bromine vapors .

Q. What safety protocols are critical when handling this compound?

this compound is highly toxic and corrosive. Essential protocols include:

  • PPE : Wear non-vented goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause pulmonary edema .
  • Storage : Store in airtight containers away from oxidizers (e.g., peroxides) and strong acids/bases to prevent violent reactions .

Q. How is the purity of this compound validated post-synthesis?

Purity is assessed via:

  • Gas Chromatography (GC) : A standard method to confirm >98% purity .
  • Spectroscopic Analysis : NMR (¹H and ¹³C) to verify molecular structure (e.g., ester carbonyl peak at ~170 ppm) .
  • Physical Properties : Density (1.506 g/cm³) and refractive index (1.450–1.452) cross-checked against literature values .

Advanced Research Questions

Q. How do different catalysts (e.g., pyridine vs. ZnCl₂) influence this compound synthesis efficiency?

  • Pyridine : Acts as a proton scavenger in acetic acid bromination, minimizing side reactions like di-ester formation. Yields ~85% under anhydrous conditions .
  • Zinc Chloride : Used in solvent-free systems (e.g., dichloromethane) to accelerate esterification, but may require post-reaction neutralization to remove residual metal ions .
  • Trade-offs : Pyridine offers higher selectivity, while ZnCl₂ reduces reaction time but complicates purification .

Q. What side reactions occur during alkylation with this compound, and how are they mitigated?

Common issues include:

  • Over-alkylation : Observed in calixarene derivatization, leading to 1,3-diester byproducts. Controlled via stoichiometric limiting of this compound .
  • Hydrolysis : Moisture exposure degrades the ester to bromoacetic acid. Anhydrous solvents (e.g., THF) and molecular sieves are recommended .
  • Complex Mixtures : In Reformatsky reactions, zinc enolate intermediates may polymerize. Slow reagent addition and low temperatures (−20°C) improve selectivity .

Q. How can isotopic labeling (e.g., ¹³C) of this compound elucidate reaction mechanisms?

  • Tracer Studies : ¹³C-labeled this compound (e.g., [1,2-¹³C₂]) tracks carbon migration in coupling reactions via ¹³C NMR .
  • Kinetic Isotope Effects (KIE) : Comparing reaction rates of labeled vs. unlabeled compounds identifies rate-determining steps in nucleophilic substitutions .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Systematic approaches include:

  • Variable Screening : Testing solvent polarity (e.g., benzene vs. DMF), temperature, and catalyst loading to identify optimal conditions .
  • Byproduct Analysis : LC-MS or GC-MS to detect impurities (e.g., dibromo derivatives) that reduce apparent yields .
  • Reproducibility Checks : Replicating literature methods with strict control of humidity and reagent purity .

Q. How is this compound utilized in multi-step syntheses (e.g., drug intermediates)?

Example: Synthesis of carphedon involves:

  • Alkylation : this compound reacts with 4-phenyl-2-pyrrolidone under NaH catalysis to form a key intermediate .
  • Cyclization : Ammonia hydrolysis of intermediates yields the final product. TLC monitoring ensures step completion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.